molecular formula C15H10ClFN2O B2926682 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol CAS No. 321534-47-8

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

Cat. No. B2926682
CAS RN: 321534-47-8
M. Wt: 288.71
InChI Key: SRMJCIBGUOPXNP-UHFFFAOYSA-N
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Description

The compound is a derivative of phenol, which is a type of aromatic compound widely used in industry and research . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and fluorophenyl and chlorophenyl groups .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nitrification-catalytic reduction reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the fluorophenyl and chlorophenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Phenolic compounds typically have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the halogen groups could also influence the compound’s reactivity .

Scientific Research Applications

Anticancer Applications

The compound has been used in the synthesis of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have shown significant anticancer activity against several cancer cell lines . For instance, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant anticancer activity against SNB-19, NCI-H460, and SNB-75 at 10 µM .

Antibacterial Applications

The compound has shown promising antibacterial activities against both Gram-negative and Gram-positive bacteria . Specifically, the compounds 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol and 4-chloro-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol displayed the most promising antibacterial activities .

Synthesis of Metal Complexes

The compound has been used in the synthesis of a new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes . These complexes have shown higher antibacterial activity than the free Schiff base ligand .

Docking Studies

The compound has been subjected to molecular docking studies against the active site of the tubulin–combretastatin A4 complex . This helps in understanding the binding efficiency of the compound and its analogues with the target protein, which is crucial in drug design and discovery .

Synthesis of Fluorinated Pyridines

Although not directly related to “4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol”, fluorinated pyridines, which also contain fluorine atoms like the compound , have been synthesized through nucleophilic substitution reactions . This suggests potential applications of the compound in the synthesis of fluorinated pyridines, given its structural similarity.

Theoretical Studies

The compound and its analogues have been subjected to theoretical studies to gain insights into their structural and electronic properties . These studies are crucial in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. In medicinal chemistry, the mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Compounds with similar structures are used in various fields, including medicinal chemistry, materials science, and industrial chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol involves the reaction of 4-chloro-2-hydroxyacetophenone with 4-fluorophenylhydrazine to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol, which is then reacted with 2-bromo-5-chlorophenol to yield the final product.", "Starting Materials": [ "4-chloro-2-hydroxyacetophenone", "4-fluorophenylhydrazine", "2-bromo-5-chlorophenol" ], "Reaction": [ "Step 1: 4-chloro-2-hydroxyacetophenone is reacted with 4-fluorophenylhydrazine in the presence of a base such as sodium acetate to form 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol.", "Step 2: 4-chloro-2-(4-fluorophenyl)pyrazol-3-ol is then reacted with 2-bromo-5-chlorophenol in the presence of a base such as potassium carbonate to yield 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

321534-47-8

Product Name

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.71

IUPAC Name

4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19)

InChI Key

SRMJCIBGUOPXNP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F

solubility

not available

Origin of Product

United States

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